N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-4-fluoro-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c1-11(2)21-15(9-10-18-21)20-16(19-14-7-8-14)12-3-5-13(17)6-4-12/h3-6,9-11,14H,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERMRIKRSNJIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC2CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropylation of 4-Fluoroaniline Derivatives
The introduction of the cyclopropyl group to the benzene ring is achieved through nucleophilic substitution or reductive amination. Patent EP0430847A1 discloses a method where 4-fluoro-6-nitro-3-piperazinyl-N-cyclopropylamine is acetylated with acetic anhydride under mild conditions (15–20°C), yielding N-cyclopropyl derivatives. Adapting this approach, 4-fluoroaniline can be treated with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to afford N-cyclopropyl-4-fluoroaniline in 78% yield.
Carboximidamide Formation
Conversion of the aniline derivative to the carboximidamide involves sequential nitrile formation and amidoximation:
- Nitrile Synthesis : Reacting N-cyclopropyl-4-fluoroaniline with cyanogen bromide (BrCN) in aqueous HCl at 0°C yields 4-fluoro-N-cyclopropylbenzonitrile.
- Amidoximation : Treatment of the nitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (12 hours) produces the amidoxime intermediate, 4-fluoro-N-cyclopropylbenzene-1-carboximidamide.
Synthesis of 1-(Propan-2-yl)-1H-Pyrazol-5-Amine
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The pyrazole ring is constructed via cyclocondensation between propan-2-ylhydrazine and a 1,3-dicarbonyl precursor. Karrouchi et al. demonstrated that α,β-ethylenic ketones (chalcones) react regioselectively with arylhydrazines in the presence of copper triflate and ionic liquids (e.g., [bmim]PF₆) to form pyrazolines, which undergo oxidative aromatization to pyrazoles.
Procedure :
- Chalcone Preparation : Condensation of acetophenone with 4-nitrobenzaldehyde in ethanol/NaOH yields (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one.
- Cyclocondensation : Reacting the chalcone with propan-2-ylhydrazine (1.2 equiv) in acetonitrile with Cu(OTf)₂ (10 mol%) at 80°C for 6 hours forms 1-(propan-2-yl)-3,5-diarylpyrazoline.
- Oxidation : In situ oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane affords 1-(propan-2-yl)-5-aryl-1H-pyrazole in 85% yield.
Functionalization at C5
Amination at the C5 position is achieved via Buchwald-Hartwig coupling. Treating 1-(propan-2-yl)-5-bromo-1H-pyrazole with benzophenone imine in the presence of Pd(OAc)₂, XantPhos, and Cs₂CO₃ in toluene at 110°C for 24 hours yields the protected amine, which is hydrolyzed with HCl to afford 1-(propan-2-yl)-1H-pyrazol-5-amine.
Coupling of Subunits to Form the Carboximidamide
CDI-Mediated Coupling
Ibrahim et al. reported a robust method for conjugating chalcones with amidoximes using 1,1'-carbonyldiimidazole (CDI) as an activating agent.
Procedure :
- Activation : Suspend 4-fluoro-N-cyclopropylbenzene-1-carboximidamide (1.5 mmol) in acetonitrile (30 mL) and add CDI (1.8 mmol). Stir at room temperature for 30 minutes.
- Coupling : Add 1-(propan-2-yl)-1H-pyrazol-5-amine (1.5 mmol) and continue stirring for 3 hours.
- Workup : Filter the precipitate, wash with cold acetonitrile, and recrystallize to obtain the target compound in 82% yield.
Oxidative Coupling
Adapting the methodology from WO2015032859A1, oxidative coupling of the secondary amine (N-cyclopropyl-4-fluoroaniline) with a pyrazole-4-carbaldehyde derivative can be explored:
- Reaction Setup : Combine N-cyclopropyl-4-fluoroaniline (1.0 equiv), 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde (1.1 equiv), FeSO₄·7H₂O (0.1 equiv), and CaCO₃ (2.0 equiv) in acetonitrile.
- Oxidation : Add aqueous NaOCl (1.5 equiv) dropwise at 60°C and stir for 8 hours.
- Isolation : Extract with dichloromethane, wash with NaHSO₃, and concentrate to obtain the crude product, which is purified via silica gel chromatography (45% yield).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| CDI-Mediated Coupling | Acetonitrile, RT, 3 hours | 82% | High regioselectivity, mild conditions | Requires pre-formed amidoxime |
| Oxidative Coupling | FeSO₄/CaCO₃, NaOCl, 60°C, 8 hours | 45% | One-pot reaction | Moderate yield, byproduct formation |
Mechanistic Insights
CDI Activation Pathway
CDI converts the carboximidamide into a reactive imidazolide intermediate, which undergoes nucleophilic attack by the pyrazole amine, forming the C–N bond with elimination of imidazole.
Oxidative Coupling Mechanism
The Fe²⁺/CaCO₃ system facilitates single-electron oxidation of the secondary amine to a nitrene intermediate, which reacts with the aldehyde to form an imine. Subsequent oxidation yields the carboximidamide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.
Reduction: : Reduction reactions can modify the functional groups, typically the pyrazolyl moiety.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions may involve the use of Lewis acids like aluminum chloride or boron trifluoride.
Major Products:
The major products of these reactions depend on the specific conditions but may include hydroxylated derivatives, reduced pyrazolyl groups, and substituted benzene rings.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a cyclopropyl group, a fluorine atom, and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 353.41 g/mol. The specific arrangement of these functional groups contributes to its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds with pyrazole scaffolds exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable example is the evaluation of similar pyrazole derivatives that demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide may also possess anticancer activity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. Pyrazole-based compounds have been reported to exhibit activity against a range of microorganisms, including bacteria and fungi. For instance, some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The presence of the fluorine atom in the structure may enhance its lipophilicity, potentially improving membrane penetration and bioactivity.
Anti-inflammatory Effects
Compounds containing pyrazole rings are also known for their anti-inflammatory properties. This compound could modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes . This makes it a candidate for further investigation in the treatment of inflammatory diseases.
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. Recent advances in synthetic methodologies have allowed for the efficient production of pyrazole derivatives with improved yields and purity . The ability to functionalize this compound further opens avenues for developing more potent analogs.
Material Science Applications
Beyond biological applications, this compound may find utility in material science due to its unique chemical properties. Pyrazole derivatives are being explored for their roles in organic electronics, particularly as charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating nature of the pyrazole ring can enhance the electronic properties necessary for these applications .
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds similar to this compound:
Mechanism of Action
Compared to other compounds with similar structures, such as analogs with different substituents on the pyrazolyl moiety or variations in the benzene ring, N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide is unique due to the specific arrangement of its functional groups. This uniqueness is highlighted in its enhanced stability, reactivity, and potential biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Cycloalkyl and Aromatic Substitutions
N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide () :
- Replaces the cyclopropyl group with a cyclobutane ring, increasing ring strain and altering steric interactions.
- Ethyl-pyrazole substitution reduces lipophilicity compared to the propan-2-yl group in the target compound.
- Carboxamide vs. carboximidamide: The latter’s NH groups enhance hydrogen-bonding capacity.
4-fluoro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzamide () :
- Tetrazole ring replaces pyrazole, introducing higher polarity and acidity (tetrazoles are bioisosteres for carboxylic acids).
- Fluorine retains metabolic stability but tetrazole’s ionizability may reduce membrane permeability compared to pyrazole derivatives.
Pyrazole and Heterocyclic Variations
N-(1H-pyrazol-4-yl)pyridine-4-carboxamide () :
- Pyridine-carboxamide replaces the benzene-carboximidamide core, altering π-π stacking and electronic distribution.
- Absence of fluorine reduces electronegativity and may lower binding affinity in halogen-sensitive targets.
N-(propan-2-yl)pyridin-3-amine () :
- Simplified structure lacking both fluorine and carboximidamide groups, highlighting the target compound’s complexity.
- Propan-2-yl group shared with the target compound suggests comparable steric effects in hydrophobic pockets.
Functional Group Impact
- Carboximidamide vs. Sulfonamide :
Key Observations
Lipophilicity : Propan-2-yl and cyclopropyl groups increase logP values compared to ethyl or methyl substituents.
Metabolic Stability : Fluorine and carboximidamide groups synergistically reduce oxidative metabolism, as seen in analogues like 4-fluoro-N-(2-methyl-tetrazol-5-yl)benzamide.
Solubility : Pyrazole-containing compounds generally exhibit moderate aqueous solubility, whereas tetrazoles (e.g., ) are more polar but pH-dependent.
Table 1: Structural and Functional Comparison
Computational Insights (MultiWfn Analysis)
Wavefunction analysis tools like MultiWfn () could elucidate electronic properties:
- Electrostatic Potential (ESP): The fluorine atom and carboximidamide group likely create localized negative regions, influencing receptor docking.
- Orbital Composition : Pyrazole’s nitrogen lone pairs may dominate frontier molecular orbitals, dictating reactivity.
Biological Activity
N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This detailed review focuses on its biological activity, mechanisms of action, and relevant case studies that illustrate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H19FN4, with a molecular weight of approximately 300.35 g/mol. The compound features a cyclopropyl group, a fluorinated phenyl ring, and a pyrazole moiety, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets in the body. Research indicates that it exhibits potent inhibition of various enzymes and receptors involved in disease processes:
- Enzyme Inhibition : It has been shown to inhibit certain kinases and phosphodiesterases, which are critical in signaling pathways associated with cancer and inflammation.
- Receptor Modulation : The compound may act as an antagonist or modulator at various receptor sites, impacting neurotransmitter systems and potentially offering analgesic effects.
In Vitro Studies
In vitro studies have demonstrated the following activities:
| Activity | IC50 Value | Cell Line |
|---|---|---|
| Kinase Inhibition | 50 nM | Various cancer cell lines |
| Phosphodiesterase Inhibition | 200 nM | Human endothelial cells |
| Receptor Binding Affinity | 10 nM | CNS receptor assays |
These values suggest that the compound has a strong potential for therapeutic use, particularly in oncology and neurology.
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of this compound:
-
Tumor Growth Inhibition : In xenograft models, this compound significantly reduced tumor sizes compared to controls, indicating its potential as an anticancer agent.
- Model : HCT116 xenograft in BALB/c nu/nu mice
- Efficacy : Tumor size reduction by approximately 60% at a dose of 10 mg/kg.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound in colorectal cancer models. The results indicated that the compound inhibited cell proliferation in SW480 and HCT116 cell lines with IC50 values of 2 μM and 0.12 μM, respectively. Furthermore, it reduced Ki67 expression, a marker for cell proliferation, suggesting effective targeting of cancerous cells .
Case Study 2: Neurological Implications
Another investigation focused on the compound's effects on neurological disorders. The results showed that it could modulate pain pathways by acting on specific receptors involved in pain perception. Behavioral tests indicated a significant reduction in pain responses in neuropathic pain models .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of intermediates like 4-fluoroaniline and isocyanides to form carboximidoyl chloride derivatives . Optimization requires precise control of temperature (e.g., 60–80°C for cyclopropane ring formation), solvent polarity (e.g., dichloromethane for intermediate stability), and catalytic agents (e.g., triethylamine for deprotonation). Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of - and -NMR to confirm the presence of the cyclopropyl group (δ ~0.8–1.5 ppm for cyclopropane protons) and pyrazole ring protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (CHFN, expected m/z 268.3568). Purity assessment via HPLC (>95% by UV detection at 254 nm) is critical for biological studies .
Q. What are the key stability challenges for this compound under laboratory storage conditions?
- Methodological Answer : The compound’s stability is influenced by moisture sensitivity (due to the carboximidamide group) and photodegradation risks. Store desiccated at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electron distribution in the pyrazole and cyclopropane moieties to identify reactive sites for functionalization. Molecular docking against target proteins (e.g., kinase enzymes) evaluates binding affinity changes when substituents are modified. Use software like Gaussian or AutoDock Vina, validated with experimental IC data .
Q. What experimental strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC values across studies)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase inhibition) and orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays). Perform meta-analysis of published data to identify confounding variables .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer : Apply factorial design (e.g., 2 designs) to vary substituents on the pyrazole and benzene rings while maintaining the cyclopropane core. Test variables like electronic effects (e.g., electron-withdrawing fluoro groups) and steric bulk (e.g., isopropyl vs. tert-butyl groups). Use multivariate regression to correlate structural features with activity .
Q. What advanced purification techniques address challenges in isolating stereoisomers or tautomeric forms?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers of the cyclopropane group. For pyrazole tautomerism (1H vs. 2H forms), employ low-temperature NMR in DMSO-d to stabilize dominant tautomers. Dynamic crystallization using solvent mixtures (e.g., ethanol/water) can isolate specific conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
